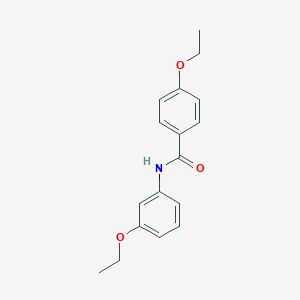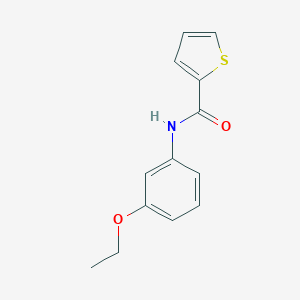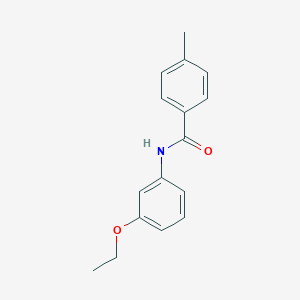![molecular formula C17H17Cl2N5S B268067 N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DTTA, and it has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
DTTA is a potent antioxidant that works by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to modulate the activity of various enzymes and to inhibit the formation of reactive oxygen species. The exact mechanism of action of DTTA is still under investigation, but it is thought to involve multiple pathways and targets.
Biochemical and Physiological Effects:
DTTA has been shown to have a wide range of biochemical and physiological effects, including the ability to protect cells from oxidative damage, to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the immune response. DTTA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DTTA in lab experiments is its potent antioxidant activity, which makes it a useful tool for studying the effects of oxidative stress on cells. However, DTTA can also have non-specific effects on cell signaling pathways and enzyme activity, which can make it difficult to interpret experimental results. Additionally, the synthesis of DTTA is a complex process that requires specialized expertise and equipment.
Orientations Futures
There are several areas of future research that could be explored with DTTA, including studies on its potential as a therapeutic agent for the treatment of neurodegenerative diseases, cancer, and other conditions associated with oxidative stress. Additional studies on the mechanisms of action of DTTA and its effects on cell signaling pathways could also provide valuable insights into the biology of oxidative stress and inflammation. Finally, the development of new synthetic methods for DTTA could help to improve its availability and reduce the cost of research.
Méthodes De Synthèse
The synthesis of DTTA involves several steps, including the reaction of 2,3-dichlorobenzyl chloride with 3-mercaptopropylamine to form the intermediate compound 2,3-dichlorobenzyl-3-mercaptopropylamine. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The synthesis of DTTA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DTTA has been used in a wide range of scientific research applications, including studies on the effects of oxidative stress on cells, the role of antioxidants in preventing cell damage, and the mechanisms of action of various drugs. DTTA has also been used as a tool for studying protein-protein interactions and the structure and function of enzymes.
Propriétés
Nom du produit |
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
Formule moléculaire |
C17H17Cl2N5S |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
N-[(2,3-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N5S/c18-15-9-4-6-13(16(15)19)12-20-10-5-11-25-17-21-22-23-24(17)14-7-2-1-3-8-14/h1-4,6-9,20H,5,10-12H2 |
Clé InChI |
ZMFVOQYENVEMEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)







![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)
